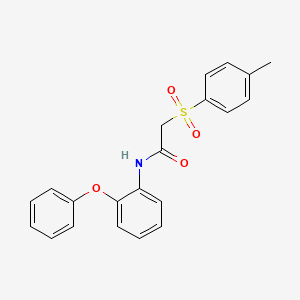

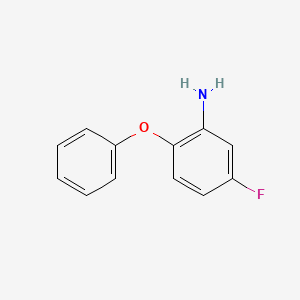

N-(2-苯氧基苯基)-2-甲苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-Phenoxyphenyl)methanesulphonamide” is a pharmaceutical impurity standard related to Nimesulide, a non-steroidal anti-inflammatory drug . It has a molecular formula of C13H13NO3S and a molecular weight of 263.31 .

Synthesis Analysis

While specific synthesis methods for “N-(2-phenoxyphenyl)-2-tosylacetamide” were not found, there are methods for synthesizing similar compounds. For instance, 2-(2-Phenoxyphenyl) acetohydrazide, a related compound, can be synthesized from 2-phenoxybenzoic acid .Molecular Structure Analysis

The molecular structure of “N-(2-Phenoxyphenyl)methanesulphonamide” has been confirmed by different nuclear magnetic resonance techniques, Fourier transform infrared spectroscopy (FTIR), and Mass-spectrometry .Physical And Chemical Properties Analysis

“N-(2-Phenoxyphenyl)methanesulphonamide” has a molecular formula of C13H13NO3S and a molecular weight of 263.31 . More specific physical and chemical properties were not found.科学研究应用

Synthesis of Complexes

The compound can be used in the synthesis of complexes, such as the Zn(II) complex. This complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .

DNA Interaction Studies

The Zn(II) complex synthesized using this compound has been used to study interactions with CT (calf thymus) DNA. Viscosity measurements, absorption and fluorescence spectroscopy were utilized to examine the complex’s interaction with DNA .

ADMET Characteristics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of the ligand and complex were ascertained through ADMET studies .

Density Functional Theory (DFT) Studies

The stability of the Zn(II) complex was indicated by the calculation of the different electronic parameters of the optimized structure through Density Functional Theory (DFT) .

Molecular Docking Studies

Molecular docking studies reflected the future opportunity for the consideration of Zn(II) complex to fight against Alzheimer and Glaucoma diseases .

Synthesis of Schiff Bases

The compound can be used in the synthesis of Schiff bases. Schiff bases and their metal complexes have garnered enormous attention of chemists worldwide due to their multiple biological applications .

7. Synthesis of Tetracyclic 3,4-fused Indoles and Dihydroindoles An efficient synthetic method of tetracyclic 3,4-fused indoles and dihydroindoles via rhodium-catalyzed (3+2) cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole was described .

8. Synthesis of Drugs and Bioactive Molecules The compound can be used in the synthesis of drugs and bioactive molecules. For example, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor with increased selectivity for COX-2 .

安全和危害

未来方向

The role of neuroinflammation in diseases like Alzheimer’s is being studied, and PET imaging with ligands for neuroinflammation may act as surrogate markers of disease progression . This could help develop more integrative models of diseases and measure the efficacy of clinical trials using anti-inflammatory compounds .

作用机制

Target of Action

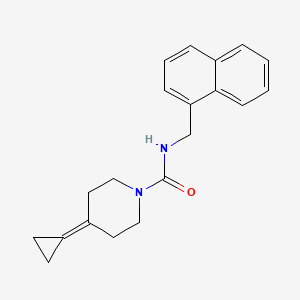

N-(2-phenoxyphenyl)-2-tosylacetamide is a complex organic compound that interacts with specific targets in the body. The primary target of this compound is the Translocator Protein (TSPO) . TSPO, also known as the peripheral benzodiazepine receptor, plays a crucial role in the physiological control of synaptic plasticity and neurological disorders .

Mode of Action

The compound acts as a partial agonist for the TSPO . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-(2-phenoxyphenyl)-2-tosylacetamide binds to the TSPO, triggering a series of biochemical reactions. The exact nature of these reactions and the resulting changes are still under investigation.

Biochemical Pathways

It is known that tspo is involved in a variety of biological processes, including cholesterol transport and steroid hormone synthesis . Therefore, it is plausible that N-(2-phenoxyphenyl)-2-tosylacetamide, through its interaction with TSPO, could influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of N-(2-phenoxyphenyl)-2-tosylacetamide’s action are largely dependent on its interaction with TSPO. Given TSPO’s role in neurological function, it is possible that the compound could have effects on synaptic plasticity and potentially influence neurological disorders .

属性

IUPAC Name |

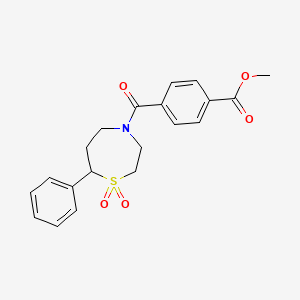

2-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(24,25)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCANVBMNHMOUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyphenyl)-2-tosylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)

![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2448280.png)

![1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2448282.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2448287.png)